molecular formula C18H15N3O3 B2408497 4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1358889-68-5

4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2408497
CAS No.: 1358889-68-5
M. Wt: 321.336
InChI Key: YKWSEXBWULHUQN-UHFFFAOYSA-N
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Description

“4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound that has been studied for its potential biological activities . It has been identified as an inhibitor of Mycobacterial Thymidylate Synthase X (ThyX), which is crucial for DNA biosynthesis in a diverse group of pathogens . This compound has also been studied as a potential inhibitor of poly (ADP-ribose) polymerase .


Synthesis Analysis

The synthesis of this compound involves a systematic structure-activity relationship study . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid .


Molecular Structure Analysis

The molecular structure of this compound is based on a benzo[b][1,4]oxazin-3(4H)-one scaffold . This structure has been optimized to yield an analogue with an IC50 value of 0.69 μm .


Chemical Reactions Analysis

The chemical reactions involving this compound are related to its inhibitory activity against certain enzymes. It displays competitive inhibition toward the methylene tetrahydrofolate cofactor of ThyX .

Scientific Research Applications

1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazole derivatives are known for their wide range of applications in medicinal chemistry due to their bioisosteric properties, which allow them to act as replacements for ester and amide functionalities. These compounds have been explored for their antimicrobial, anti-inflammatory, and analgesic activities. For example, synthesis and evaluation of novel 1,2,4-triazole derivatives have shown significant antimicrobial activities against various microorganisms (Bektaş et al., 2007). Additionally, 1,2,4-oxadiazole derivatives have been synthesized with a focus on improving corrosion inhibition properties for mild steel in acidic environments, demonstrating their potential in materials science (Ammal et al., 2018).

Benzoxazinone Derivatives

Benzoxazinone derivatives have been explored for their photoluminescent properties and potential applications in materials science. For instance, a series of cholesteryl and methyl benzoate derivatives containing the 1,3,4-oxadiazole fluorophore have been synthesized and characterized, showing promising results in polarizing microscopic and calorimetric studies (Han et al., 2010). These compounds exhibited cholesteric and nematic/smectic A mesophases, highlighting their potential in the development of new materials with specific optical properties.

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-oxadiazole ring have shown promising neuroprotective and anti-inflammatory properties . Therefore, it’s plausible that this compound may also target proteins involved in neuroprotection and inflammation.

Mode of Action

Compounds with similar structures have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may interact with its targets to modulate these biochemical pathways.

Biochemical Pathways

The compound likely affects the biochemical pathways involved in neuroprotection and inflammation. In similar compounds, the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production has been observed . These molecules play crucial roles in inflammatory responses, suggesting that the compound may exert its effects by modulating these pathways.

Result of Action

The result of the compound’s action is likely related to its potential neuroprotective and anti-inflammatory effects. In similar compounds, a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells has been observed . This suggests that the compound may have a protective effect on neuronal cells.

Future Directions

The future directions for the study of this compound could involve further optimization of its structure to enhance its inhibitory activity. It could also involve studying its potential as a therapeutic agent against diseases caused by pathogens that rely on ThyX for DNA biosynthesis . Additionally, its potential as an inhibitor of poly (ADP-ribose) polymerase could be explored further .

Properties

IUPAC Name

4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-12-6-2-3-7-13(12)18-19-16(24-20-18)10-21-14-8-4-5-9-15(14)23-11-17(21)22/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWSEXBWULHUQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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